2-{[(4-bromophenyl)methyl]sulfanyl}-1-(3,5-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole
Description
Properties
IUPAC Name |
[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,5-dimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O3S/c1-24-16-9-14(10-17(11-16)25-2)18(23)22-8-7-21-19(22)26-12-13-3-5-15(20)6-4-13/h3-6,9-11H,7-8,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTOWJEFQENJINX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[(4-bromophenyl)methyl]sulfanyl}-1-(3,5-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole typically involves multiple steps. One common method includes the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in an alkaline medium with 2-bromo-1-phenylethanone, followed by reduction of the corresponding ketone . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert ketones to alcohols.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of imidazole derivatives, including the compound . Research indicates that compounds containing imidazole rings exhibit significant activity against Gram-positive and Gram-negative bacteria. For example, derivatives similar to 2-{[(4-bromophenyl)methyl]sulfanyl}-1-(3,5-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole have demonstrated effectiveness against strains such as Staphylococcus aureus and Escherichia coli .
Case Study: Synthesis and Testing of Imidazole Derivatives
A study synthesized various imidazole derivatives and tested their antibacterial properties using the disk diffusion method. The results showed that certain derivatives had inhibition zones exceeding 30 mm against resistant bacterial strains . This suggests that the compound could be a candidate for developing new antibacterial agents.
Antifungal Properties
The compound also shows promise in antifungal applications. Research on related imidazole derivatives has revealed their ability to inhibit fungal growth, particularly against Candida albicans and Aspergillus niger. The mechanism often involves disruption of fungal cell membrane integrity .
Case Study: Efficacy Against Fungal Strains
In a comparative study, several imidazole derivatives were tested against common fungal pathogens. The results indicated that those with similar structural features to this compound exhibited significant antifungal activity at low concentrations .
Anticancer Activity
The anticancer potential of imidazole-containing compounds is well documented. Studies have shown that these compounds can induce apoptosis in cancer cells through various pathways, including the inhibition of key signaling molecules involved in cell proliferation .
Case Study: Mechanistic Insights
Research involving the compound's analogs demonstrated their ability to inhibit tumor growth in vitro and in vivo models. Specifically, compounds with similar structures were found to downregulate oncogenic pathways and promote apoptosis in breast cancer cell lines .
Synthesis Techniques
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:
- S-alkylation : This involves the reaction of thiol groups with alkyl halides.
- Cyclization : Formation of the imidazole ring can be achieved through condensation reactions involving appropriate aldehydes or ketones.
Structural Characterization
Characterization techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the structure of synthesized compounds. The presence of specific functional groups can be verified through IR spectroscopy .
Data Summary Table
| Application | Activity Type | Key Findings |
|---|---|---|
| Antibacterial | Gram-positive/negative | Effective against S. aureus, inhibition zones >30 mm |
| Antifungal | Specific strains | Inhibitory effects on C. albicans, low concentrations |
| Anticancer | Apoptosis induction | Downregulation of oncogenic pathways in cancer cells |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. The bromophenyl and dimethoxybenzoyl groups contribute to its binding affinity and specificity towards certain enzymes or receptors.
Comparison with Similar Compounds
Table 1: Substituent Comparison of Key Imidazole Derivatives
Key Observations :
- Halogen Effects : Bromine in the target compound and enhances van der Waals interactions and may influence binding to hydrophobic pockets. Fluorine (e.g., in ) improves metabolic stability and electronegativity.
- Position 1 Diversity : The 3,5-dimethoxybenzoyl group in the target compound contrasts with simpler phenyl () or alkyl () substituents, suggesting enhanced steric and electronic modulation.
Physicochemical and Spectroscopic Properties
Table 2: Physical and Spectroscopic Data Comparison
Analysis :
- The target compound’s 3,5-dimethoxybenzoyl group would show distinct $^1$H NMR signals for methoxy protons (~3.8 ppm) and aromatic protons in the 6.5–7.5 ppm range.
- Sulfanyl vs. Sulfonyl : The sulfanyl group in the target compound and lacks the strong electron-withdrawing effects seen in sulfonyl derivatives (), which may downfield-shift adjacent protons.
Crystallographic and Conformational Insights
highlights that imidazole derivatives with 4-bromophenyl substituents exhibit dihedral angles between aromatic rings and the imidazole core (e.g., 30.1°–64.3°), influencing molecular packing and crystallinity .
Pharmacological Potential
While direct pharmacological data for the target compound are unavailable, structurally related imidazoles exhibit diverse activities:
- Melanocortin-4 Receptor Antagonists: Imidazole derivatives with 4,5-dihydro cores (e.g., ML00253764 in ) show efficacy in reducing tumor-induced weight loss, suggesting the target compound’s core could align with similar therapeutic pathways.
Biological Activity
The compound 2-{[(4-bromophenyl)methyl]sulfanyl}-1-(3,5-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole is a member of the imidazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The compound's structure can be broken down into several key components:
- Imidazole Ring : A five-membered ring with two nitrogen atoms that is crucial for biological activity.
- Sulfanyl Group : The presence of a sulfanyl group can enhance the compound's reactivity and biological interactions.
- Bromophenyl and Dimethoxybenzoyl Substituents : These groups may influence the compound's lipophilicity and binding affinity to biological targets.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, focusing on its antimicrobial, anti-inflammatory, and analgesic properties.
Antimicrobial Activity
Recent studies have shown that derivatives of imidazole compounds exhibit significant antimicrobial effects. For instance:
- In vitro studies demonstrated that compounds with similar structures to this compound showed moderate to excellent activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
- The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Activity
Imidazole derivatives are also known for their anti-inflammatory properties:
- In animal models, compounds similar to this imidazole have been reported to reduce inflammation markers significantly .
- The proposed mechanism includes inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response.
Analgesic Properties
The analgesic activity of imidazole compounds has been documented:
- In a study assessing pain relief in rodents, the compound exhibited significant analgesic effects comparable to standard pain relievers .
- Histopathological assessments indicated minimal toxicity at effective doses.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : The presence of bromine on the phenyl ring enhances antimicrobial activity due to increased electron density and hydrophobic interactions.
- Sulfanyl Influence : The sulfanyl group contributes to improved binding affinity to target proteins by forming additional hydrogen bonds or hydrophobic interactions.
Case Studies
Several case studies have highlighted the potential therapeutic applications of imidazole derivatives:
- Case Study 1 : A derivative similar to this compound was tested for its efficacy against Candida albicans, showing promising antifungal activity with minimum inhibitory concentrations (MIC) below clinically relevant thresholds .
- Case Study 2 : In a preclinical model of arthritis, an imidazole derivative demonstrated significant reduction in joint swelling and pain scores compared to control groups . This suggests potential for development as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
